5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil is a synthetic organic compound belonging to the thiouracil family. Thiouracils are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of ethyl, isobutyl, and phenylthio groups attached to the thiouracil core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil typically involves multi-step organic reactions. One common method includes the alkylation of thiouracil derivatives with appropriate alkyl halides under basic conditions. The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiouracil ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiouracil derivatives.
Scientific Research Applications
5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-1-isobutyl-6-(trimethylsilyl)indole-1,5-dicarboxylate: Another synthetic compound with different functional groups and applications.
Thiouracil: The parent compound with a simpler structure and different biological activities.
Uniqueness
5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
136160-39-9 |
---|---|
Molecular Formula |
C16H20N2OS2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
5-ethyl-1-(2-methylpropyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H20N2OS2/c1-4-13-14(19)17-16(20)18(10-11(2)3)15(13)21-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,17,19,20) |
InChI Key |
PANPMNUDCYWCPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)CC(C)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.